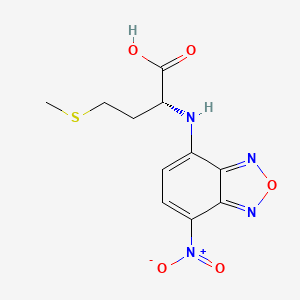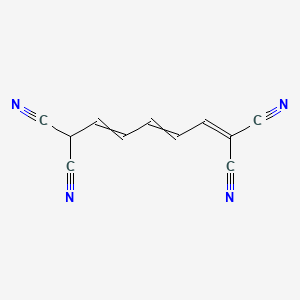![molecular formula C21H15NO6 B14284103 4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid CAS No. 138455-20-6](/img/structure/B14284103.png)
4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid is an organic compound with a complex aromatic structure It features multiple benzene rings and functional groups, making it a versatile molecule in various chemical reactions and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the following steps:
Nitration: The initial aromatic compound undergoes nitration to introduce nitro groups.
Hydrolysis: The final step involves hydrolysis to introduce carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups or other functional groups.
Reduction: The compound can be reduced to introduce different functional groups or to modify existing ones.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Zinc dust, sodium hydroxide, hydrogen gas with a catalyst.
Catalysts: AlCl3 for Friedel-Crafts reactions, palladium for hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amino derivatives.
科学的研究の応用
4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of 4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects in biological systems .
類似化合物との比較
Similar Compounds
Benzene-1,4-dicarboxylic acid: A simpler aromatic compound with two carboxylic acid groups.
Azobenzene-4,4’-dicarboxylic acid: Contains azo groups and carboxylic acid groups, used in similar applications.
4,4’-Diaminobiphenyl-2,2’-dicarboxylic acid: Features amino and carboxylic acid groups, similar in structure and reactivity.
Uniqueness
4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid is unique due to its combination of multiple functional groups and aromatic rings, providing a versatile platform for various chemical modifications and applications. Its ability to undergo diverse chemical reactions and form stable polymers makes it particularly valuable in materials science and industrial applications.
特性
CAS番号 |
138455-20-6 |
|---|---|
分子式 |
C21H15NO6 |
分子量 |
377.3 g/mol |
IUPAC名 |
4-[4-(4-aminophenoxy)benzoyl]phthalic acid |
InChI |
InChI=1S/C21H15NO6/c22-14-4-8-16(9-5-14)28-15-6-1-12(2-7-15)19(23)13-3-10-17(20(24)25)18(11-13)21(26)27/h1-11H,22H2,(H,24,25)(H,26,27) |
InChIキー |
WQEXNXKZIWKPPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)OC3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


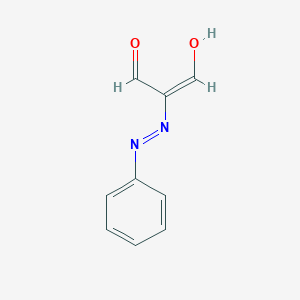
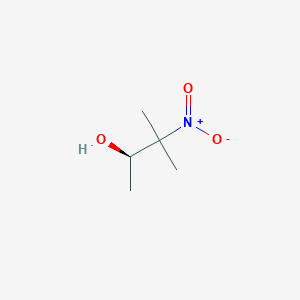
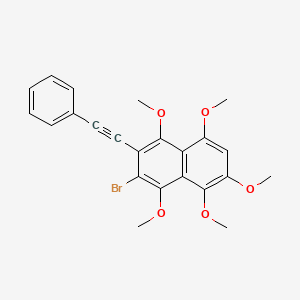
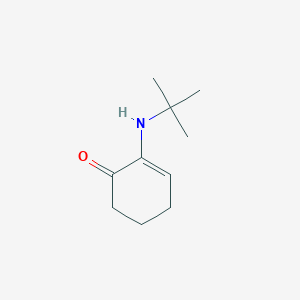
![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)

![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)
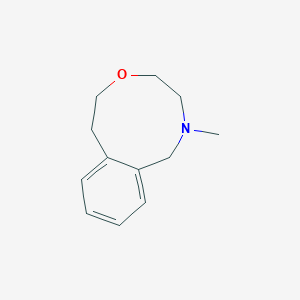


![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)
